Regioisomeric Differentiation: [2,3-e] vs [3,4-e] Ring Fusion Impacts Hydrogen Bond Donor/Acceptor Topology and Predicted Target Engagement
The target compound (CAS 33528-01-7, [2,3-e] isomer) and its closest positional isomer (CAS 33528-02-8, [3,4-e] isomer) share identical molecular formula (C₉H₅N₃O₂) and molecular weight (187.15 g/mol) but differ in the spatial arrangement of the three nitrogen atoms within the fused ring system . For the [3,4-e] isomer, computed molecular descriptors indicate 2 hydrogen bond donors and 1 hydrogen bond acceptor; the [2,3-e] isomer presents a different hydrogen-bonding pharmacophore due to altered nitrogen placement . This topological distinction has direct consequences for biological target engagement: the pyrido[2,3-b]pyrazine scaffold class, which shares the [2,3] pyrido-pyrazine connectivity motif with the target [2,3-e] isomer, has demonstrated productive hinge-binding interactions with PDE2A (representative inhibitors achieving Ki = 0.51 nM against rhesus PDE2A3) [1], whereas the [3,4-e] fusion orientation is absent from this binding mode. No direct comparative biochemical data for the two isomers exists in the public domain, necessitating empirical head-to-head profiling in any target-specific procurement decision.
| Evidence Dimension | Regioisomeric ring fusion topology (nitrogen spatial orientation) |
|---|---|
| Target Compound Data | [2,3-e] isomer: pyrido nitrogen positioned at [2,3-e] junction; hydrogen bond topology derived from 5,8-dihydro-6,7-dione with cyclobuta[b] fusion |
| Comparator Or Baseline | [3,4-e] isomer (CAS 33528-02-8): 2 H-bond donors, 1 H-bond acceptor (computed); identical C9H5N3O2 formula |
| Quantified Difference | Structural only; quantitative biochemical difference not established in public domain literature |
| Conditions | Computational molecular descriptor analysis; biochemical comparison not available |
Why This Matters
For target-based screening campaigns where nitrogen geometry governs binding (e.g., kinase hinge regions, PDE catalytic sites), procurement of the correct regioisomer is critical; the [3,4-e] isomer cannot substitute without risking false-negative screening results.
- [1] BindingDB BDBM50204598 / CHEMBL3933723. PDE2A3 (rhesus monkey) inhibition, Ki = 0.51 nM. US10285989, Example 88. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50204598 View Source
